molecular formula C10H10F3NO3 B1591434 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid CAS No. 605680-62-4

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid

Cat. No. B1591434
Key on ui cas rn: 605680-62-4
M. Wt: 249.19 g/mol
InChI Key: ZUTDVFRJNNKHND-UHFFFAOYSA-N
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Patent
US06972295B2

Procedure details

The title compound was prepared following the procedure described in Reference Example 91, Step A with 1.5 extra equivalent of sodium hydride substituting lithium lactate with hydroxyisobutyric acid and 2-chloro-4-trifluoromethylpyridine 2-chloro-5-trifluoromethylpyridine. 1H NMR (500 MHz, CD3OD): δ 8.38 (br, 1H), 7.94 (dd, 1H), 6.93 (d, 1H), 1.69 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-4-trifluoromethylpyridine 2-chloro-5-trifluoromethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6].Cl[C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1.ClC1C=C(C(F)(F)F)C=CN=1>>[CH3:8][C:4]([O:3][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1)([CH3:9])[C:5]([OH:7])=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)(C)C
Step Three
Name
2-chloro-4-trifluoromethylpyridine 2-chloro-5-trifluoromethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F.ClC1=NC=CC(=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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